2-chloro-4-[5-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid
Overview
Description
PKUMDL WQ 2201 is a chemical compound known for its role as a negative allosteric modulator of phosphoglycerate dehydrogenase (PHGDH). This compound has shown significant potential in inhibiting the growth of cancer cells by targeting the serine biosynthesis pathway .
Mechanism of Action
Target of Action
PKUMDL-WQ-2201 is a potent and selective non-NAD±competing allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH) . PHGDH is an enzyme that catalyzes the first step in the serine biosynthesis pathway . This enzyme has been recognized as a potential target for cancer treatment due to its upregulation in many tumor types .
Mode of Action
PKUMDL-WQ-2201 interacts with PHGDH by binding to an allosteric site, which is located in the substrate-binding domain . This binding inhibits the activity of PHGDH, thereby reducing the synthesis of serine in cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by PKUMDL-WQ-2201 is the serine biosynthesis pathway . By inhibiting PHGDH, PKUMDL-WQ-2201 disrupts the first step of this pathway, leading to a decrease in serine synthesis . Serine is a crucial amino acid that contributes to various metabolic processes, including nucleotide synthesis, redox homeostasis, amino acid transport, and folic acid metabolism .
Pharmacokinetics
It’s known that pkumdl-wq-2201 is a potent inhibitor with an ic50 value of 357 μM . It also inhibits PHGDH mutants with IC50s of 69 μM (T59A) and >300 μM (T56AK57A) .
Result of Action
The inhibition of PHGDH by PKUMDL-WQ-2201 leads to a reduction in serine synthesis in cancer cells . This disruption in serine synthesis can lead to a decrease in tumor growth .
Biochemical Analysis
Biochemical Properties
PKUMDL-WQ-2201 plays a crucial role in biochemical reactions by selectively inhibiting phosphoglycerate dehydrogenase (PHGDH). This enzyme is involved in the serine synthesis pathway, which is critical for cancer cell proliferation. PKUMDL-WQ-2201 binds to allosteric site II in the substrate-binding domain of PHGDH, thereby inhibiting its activity . This interaction disrupts the serine synthesis pathway, leading to reduced serine levels in cancer cells and ultimately inhibiting their growth.
Cellular Effects
PKUMDL-WQ-2201 has been shown to have significant effects on various types of cells, particularly cancer cells. It influences cell function by inhibiting the serine synthesis pathway, which is essential for cell proliferation and survival. This inhibition leads to a decrease in serine levels, affecting cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, this results in reduced cell viability and tumor growth inhibition.
Molecular Mechanism
The molecular mechanism of PKUMDL-WQ-2201 involves its binding to the allosteric site II of phosphoglycerate dehydrogenase (PHGDH). This binding inhibits the enzyme’s activity, preventing the conversion of 3-phosphoglycerate to phosphohydroxypyruvate, a key step in the serine synthesis pathway . By inhibiting this pathway, PKUMDL-WQ-2201 reduces serine levels in cancer cells, leading to decreased cell proliferation and tumor growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PKUMDL-WQ-2201 have been observed to change over time. The compound is stable under standard storage conditions (2-8°C) and maintains its inhibitory activity over extended periods . Long-term studies have shown that PKUMDL-WQ-2201 continues to inhibit serine synthesis and reduce cancer cell viability over time, with no significant degradation observed .
Dosage Effects in Animal Models
The effects of PKUMDL-WQ-2201 vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent suppression of cell viability in a range of cancer cell lines . At higher doses, PKUMDL-WQ-2201 effectively inhibits tumor growth in xenograft mouse models . Toxic or adverse effects at high doses have not been extensively reported, indicating a favorable safety profile.
Metabolic Pathways
PKUMDL-WQ-2201 is involved in the serine synthesis pathway by inhibiting phosphoglycerate dehydrogenase (PHGDH). This inhibition disrupts the conversion of 3-phosphoglycerate to phosphohydroxypyruvate, leading to reduced serine levels in cells . The compound does not appear to interact significantly with other metabolic pathways, making it a specific inhibitor of serine synthesis.
Transport and Distribution
Within cells and tissues, PKUMDL-WQ-2201 is transported and distributed primarily through passive diffusion. The compound’s solubility in DMSO (15 mg/mL) facilitates its cellular uptake and distribution . PKUMDL-WQ-2201 does not rely on specific transporters or binding proteins for its localization, allowing it to accumulate in target cells and tissues effectively.
Subcellular Localization
PKUMDL-WQ-2201 is localized primarily in the cytoplasm, where it interacts with phosphoglycerate dehydrogenase (PHGDH) in the serine synthesis pathway . The compound does not possess specific targeting signals or post-translational modifications that direct it to other cellular compartments or organelles, ensuring its activity is focused on inhibiting serine synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
PKUMDL WQ 2201 can be synthesized through a multi-step process involving the reaction of 2-chloro-4-nitrobenzoic acid with various reagents. The key steps include:
Nitration: The introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amino group.
Cyclization: Formation of the furan ring.
Substitution: Introduction of the ethylamino group.
Industrial Production Methods
The industrial production of PKUMDL WQ 2201 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Processing: Controlled addition of reagents and solvents.
Purification: Techniques such as recrystallization and chromatography to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
PKUMDL WQ 2201 undergoes several types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, ethanol.
Major Products Formed
The major products formed from these reactions include various derivatives of PKUMDL WQ 2201, which can be used for further research and development .
Scientific Research Applications
PKUMDL WQ 2201 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of PHGDH and its effects on metabolic pathways.
Biology: Investigated for its role in inhibiting serine biosynthesis in cancer cells.
Medicine: Potential therapeutic agent for treating cancers that overexpress PHGDH.
Industry: Utilized in the development of new drugs and treatment modalities .
Comparison with Similar Compounds
Similar Compounds
PKUMDL WQ 2202: Another allosteric inhibitor of PHGDH with a slightly different chemical structure.
PKUMDL WQ 2203: Similar in function but with variations in binding affinity and efficacy.
Uniqueness
PKUMDL WQ 2201 is unique due to its high selectivity and potency as a PHGDH inhibitor. It has shown significant efficacy in reducing tumor growth in various cancer models, making it a promising candidate for further development .
Properties
IUPAC Name |
2-chloro-4-[5-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3S/c1-2-17-15(23)19-18-8-10-4-6-13(22-10)9-3-5-11(14(20)21)12(16)7-9/h3-8H,2H2,1H3,(H,20,21)(H2,17,19,23)/b18-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPACBFAEZIPDRT-QGMBQPNBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NN=CC1=CC=C(O1)C2=CC(=C(C=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=S)N/N=C/C1=CC=C(O1)C2=CC(=C(C=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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